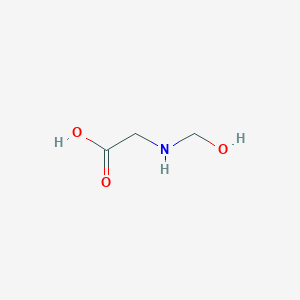

n-(Hydroxymethyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Hydroxymethyl)glycine, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 105.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

1.1 Stabilization of Peptide Structures

Research has shown that n-(Hydroxymethyl)glycine can stabilize peptide structures, particularly in the formation of β-sheet configurations. By incorporating this compound residues into peptide backbones, researchers have observed enhanced stability due to strong interstrand hydrogen bonds. These findings suggest potential applications in designing biomimetic foldamers, which can mimic native protein structures more effectively .

1.2 Role in Metabolomics

N-Acyl glycines, including derivatives of this compound, are critical metabolites involved in detoxification processes within the human body. They have been utilized in targeted metabolomics analysis to monitor metabolic diseases. A novel method involving liquid chromatography-mass spectrometry (LC-MS) has been developed for the detection of these metabolites, facilitating their application in clinical diagnostics .

Pharmaceutical Applications

2.1 Anticancer Research

Recent studies have highlighted the anticancer properties of this compound. In experimental models of breast cancer, this compound demonstrated significant induction of apoptosis in cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores its potential as a therapeutic agent in cancer treatment.

2.2 Antimicrobial Efficacy

The compound has also been evaluated for its antimicrobial properties against resistant bacterial strains. Studies indicate that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial therapies .

Environmental Applications

3.1 Herbicide Development

This compound has been explored as a precursor in the synthesis of glyphosate herbicides. This application highlights its utility in agricultural chemistry and pest management strategies .

Case Studies

化学反応の分析

Chemical Reactions of N-(Hydroxymethyl)glycine

The chemical reactivity of this compound can be analyzed through several key reactions, including its interactions with electrophiles, condensation reactions, and transformations under various conditions.

Reaction with Formaldehyde

One significant reaction involves the interaction between this compound and formaldehyde (HCHO). Under basic conditions, this compound can undergo a condensation reaction with formaldehyde to form various hydroxymethylated derivatives. The general reaction can be represented as follows:

N Hydroxymethyl glycine+Formaldehyde→Hydroxymethylated product

This reaction is crucial in understanding how this compound can participate in biochemical modifications of proteins and peptides. Studies have shown that such reactions can lead to the formation of stable adducts, which may influence protein function and stability .

Formation of Peptides

This compound can also participate in peptide bond formation. When reacted with another amino acid or itself, it can lead to the formation of dipeptides or longer peptide chains. The reaction can be represented as:

N Hydroxymethyl glycine+Amino Acid→Dipeptide+H2O

This property is significant for synthetic applications in peptide chemistry, where this compound serves as a building block for more complex structures.

Esterification Reactions

Esterification is another notable reaction involving this compound. When treated with alcohols under acidic conditions, it can form esters:

N Hydroxymethyl glycine+Alcohol→Ester+H2O

This reaction is relevant for the synthesis of various ester derivatives that may have different solubility and biological activity profiles.

Thermal Decomposition

Thermal decomposition studies reveal that this compound can decompose upon heating to yield various products, including diketopiperazines. The decomposition pathway typically involves cyclization and loss of water:

2⋅N Hydroxymethyl glycine→Diketopiperazine+2⋅H2O

This transformation is important for understanding the stability and potential applications of this compound in high-temperature processes.

Key Findings from Research Studies

-

Hydroxymethylation reactions are faster under basic conditions and yield stable products.

-

Peptide synthesis involving this compound shows potential for creating novel biomolecules.

-

Thermal stability varies significantly based on the presence of substituents on the amino acid backbone.

特性

CAS番号 |

15874-34-7 |

|---|---|

分子式 |

C3H7NO3 |

分子量 |

105.09 g/mol |

IUPAC名 |

2-(hydroxymethylamino)acetic acid |

InChI |

InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |

InChIキー |

WBTIFBJEYFLFFW-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NCO |

正規SMILES |

C(C(=O)O)NCO |

Key on ui other cas no. |

15874-34-7 |

同義語 |

monomethylolglycine sodium hydroxymethylglycinate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。